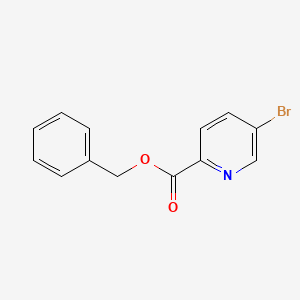
Benzyl 5-bromopyridine-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
The compound's application in crystal structure analysis is highlighted by its interaction with benzoic acid molecules. This interaction via hydrogen bonds forms a two-dimensional network, which is a crucial aspect in understanding molecular arrangements in crystallography (Hemamalini & Fun, 2010).
2. Electrocatalytic Carboxylation
Benzyl 5-bromopyridine-2-carboxylate plays a role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process, involving ionic liquids, is significant in synthesizing aminonicotinic acid, demonstrating the compound's utility in organic synthesis and green chemistry (Feng, Huang, Liu, & Wang, 2010).
3. Palladium-Catalyzed Carbonylative Coupling
In palladium-catalyzed carbonylative coupling reactions, Benzyl 5-bromopyridine-2-carboxylate is utilized to prepare benzoylpyridine derivatives. This application is crucial in the synthesis of complex organic molecules and pharmaceutical intermediates (Couve‐Bonnaire, Carpentier, Mortreux, & Castanet, 2003).
4. Synthesis of Dopamine and Serotonin Receptors Antagonists
This compound is used in synthesizing potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its significance in the development of neuropharmacological agents (Hirokawa, Horikawa, & Kato, 2000).
5. In Situ Palladium/N-Heterocyclic Carbene Complex Catalysis
The compound is also involved in carbonylative Suzuki cross-coupling reactions to prepare arylpyridine ketones. This application is crucial for synthesizing complex molecules and studying their antimicrobial activities (Boubakri, Al-ayed, Mansour, Harrath, Al-Tamimi, Özdemir, Yasar, & Hamdi, 2019).
6. Synthesis of Pyrido[3,4-d]pyrimidine Analog
Benzyl 5-bromopyridine-2-carboxylate is a precursor in the multistep synthesis of pyrido[3,4-d]pyrimidine analog, which is relevant in medicinal chemistry and the development of potential therapeutic agents (And & Mckee, 1979).
7. Alpha-Pyridylation of Chiral Amines
Its application extends to the alpha-pyridylation of chiral amines, demonstrating its role in creating stereospecific and regiospecific compounds, which is significant in the field of stereochemistry (Clayden & Hennecke, 2008).
8. Synthesis of Carboxylate Derivatives
The synthesis of various oligopyridines possessing a carboxylate and at least one bromomethyl group is reported, indicating the compound's role in the synthesis of complex organic structures (Bedel, Ulrich, Picard, & Tisnés, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzyl 5-bromopyridine-2-carboxylate is a type of organoboron reagent . The primary targets of this compound are the carbon atoms in organic molecules that participate in carbon-carbon bond forming reactions . These reactions are typically catalyzed by transition metals .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the transition metal catalyst donates electrons to form a new bond with the target carbon atom . In transmetalation, the organoboron group is transferred from boron to the transition metal .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by Benzyl 5-bromopyridine-2-carboxylate . This reaction enables the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Organoboron compounds are generally known for their stability, ease of preparation, and environmental benignity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of Benzyl 5-bromopyridine-2-carboxylate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a molecular and cellular level, this can potentially lead to significant changes, depending on the specific context and the other compounds involved in the reactions.
Action Environment
The action, efficacy, and stability of Benzyl 5-bromopyridine-2-carboxylate can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , which can help maintain its stability. Furthermore, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.
Propiedades
IUPAC Name |
benzyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-12(15-8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNVLSDTJFUYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-bromopyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



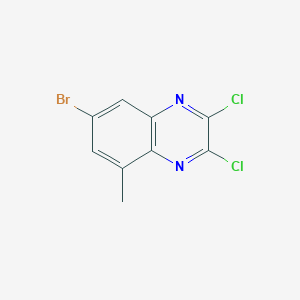
![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)

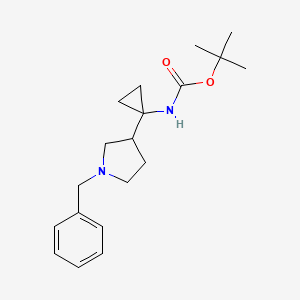
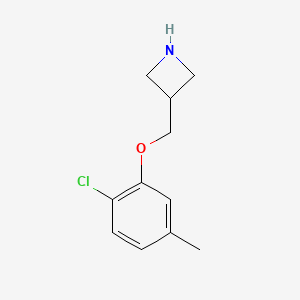
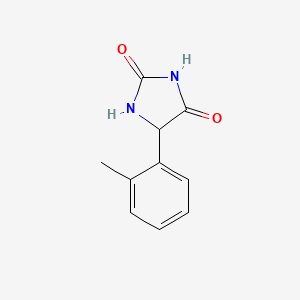
![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
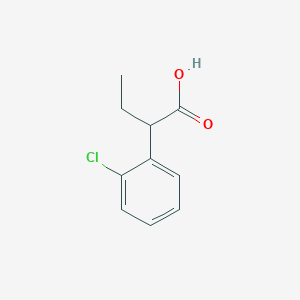


![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)
